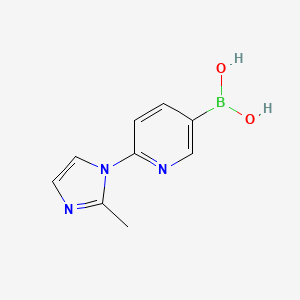
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a 2-methylimidazole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring and subsequent introduction of the boronic acid group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target protein. This interaction can affect various cellular pathways and processes.
類似化合物との比較
Similar Compounds
- (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid
- (6-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
- (6-(2-Methyl-1H-imidazol-1-yl)benzene-1,3-diyl)boronic acid
Uniqueness
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the imidazole group on the pyridine ring can affect the electronic and steric properties of the compound, making it distinct from other similar boronic acid derivatives.
特性
分子式 |
C9H10BN3O2 |
|---|---|
分子量 |
203.01 g/mol |
IUPAC名 |
[6-(2-methylimidazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-11-4-5-13(7)9-3-2-8(6-12-9)10(14)15/h2-6,14-15H,1H3 |
InChIキー |
ARFDJNFVPMRQJF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1)N2C=CN=C2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)


![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
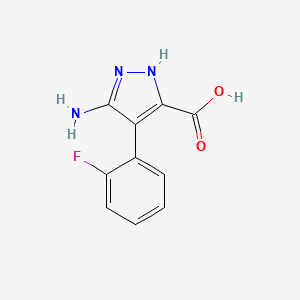
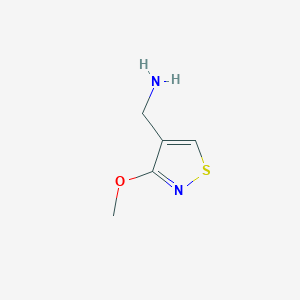
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)

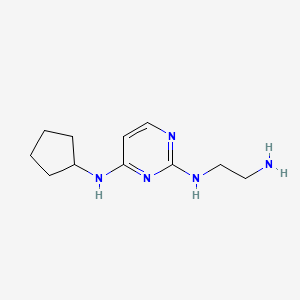

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
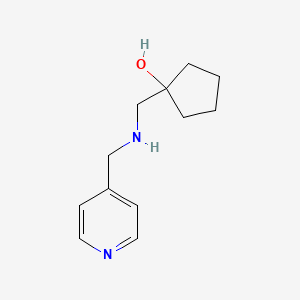

![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
